molecular formula C13H13NO2 B1270637 2,5,7-trimethylquinoline-4-carboxylic Acid CAS No. 436092-02-3

2,5,7-trimethylquinoline-4-carboxylic Acid

Cat. No.: B1270637
CAS No.: 436092-02-3
M. Wt: 215.25 g/mol
InChI Key: NQKOJRQDEGEPIG-UHFFFAOYSA-N
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Description

2,5,7-trimethylquinoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of three methyl groups at positions 2, 5, and 7 on the quinoline ring, and a carboxylic acid group at position 4. This compound is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethylquinoline-4-carboxylic acid typically involves the alkylation of quinoline derivatives followed by carboxylation. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. Subsequent methylation and carboxylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5,7-trimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

2,5,7-trimethylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,7-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, lacking the methyl and carboxylic acid groups.

    2-methylquinoline: A simpler derivative with a single methyl group at position 2.

    4-hydroxyquinoline: A derivative with a hydroxyl group at position 4 instead of a carboxylic acid group.

Uniqueness

2,5,7-trimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5,7-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKOJRQDEGEPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360701
Record name 2,5,7-trimethylquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-02-3
Record name 2,5,7-trimethylquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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